molecular formula C21H23N5O B6506215 N-(1-benzylpiperidin-4-yl)-4-(1H-imidazol-1-yl)pyridine-2-carboxamide CAS No. 1421501-26-9

N-(1-benzylpiperidin-4-yl)-4-(1H-imidazol-1-yl)pyridine-2-carboxamide

Cat. No. B6506215
CAS RN: 1421501-26-9
M. Wt: 361.4 g/mol
InChI Key: AYGYJKCPPGLION-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-4-(1H-imidazol-1-yl)pyridine-2-carboxamide, also known as BIPI, is a synthetic compound that has been studied for its potential therapeutic applications. BIPI is a member of the imidazolopyridine family of compounds, which have been identified as having diverse biological activities, such as anti-inflammatory and anti-cancer effects. BIPI has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the biosynthesis of prostaglandins and other pro-inflammatory molecules. BIPI has also been shown to have anti-tumor activity, and has been proposed as a potential drug candidate for the treatment of cancer.

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-4-(1H-imidazol-1-yl)pyridine-2-carboxamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. In vitro studies have shown that N-(1-benzylpiperidin-4-yl)-4-(1H-imidazol-1-yl)pyridine-2-carboxamide is a potent inhibitor of the enzyme COX-2, which is involved in the biosynthesis of prostaglandins and other pro-inflammatory molecules. N-(1-benzylpiperidin-4-yl)-4-(1H-imidazol-1-yl)pyridine-2-carboxamide has also been shown to have anti-tumor activity, and has been proposed as a potential drug candidate for the treatment of cancer. In addition, N-(1-benzylpiperidin-4-yl)-4-(1H-imidazol-1-yl)pyridine-2-carboxamide has been found to possess antioxidant activity, and has been studied for its potential application in the treatment of oxidative stress-related diseases.

Mechanism of Action

N-(1-benzylpiperidin-4-yl)-4-(1H-imidazol-1-yl)pyridine-2-carboxamide has been found to be a potent inhibitor of the enzyme COX-2, which is involved in the biosynthesis of prostaglandins and other pro-inflammatory molecules. N-(1-benzylpiperidin-4-yl)-4-(1H-imidazol-1-yl)pyridine-2-carboxamide binds to the active site of COX-2, preventing the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins. N-(1-benzylpiperidin-4-yl)-4-(1H-imidazol-1-yl)pyridine-2-carboxamide also inhibits the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the biosynthesis of leukotrienes. In addition, N-(1-benzylpiperidin-4-yl)-4-(1H-imidazol-1-yl)pyridine-2-carboxamide has been shown to have anti-tumor activity, and has been proposed as a potential drug candidate for the treatment of cancer.
Biochemical and Physiological Effects
N-(1-benzylpiperidin-4-yl)-4-(1H-imidazol-1-yl)pyridine-2-carboxamide has been found to possess anti-inflammatory, anti-tumor, and antioxidant activities. In vitro studies have demonstrated that N-(1-benzylpiperidin-4-yl)-4-(1H-imidazol-1-yl)pyridine-2-carboxamide inhibits the activity of the enzyme COX-2, which is involved in the biosynthesis of prostaglandins and other pro-inflammatory molecules. N-(1-benzylpiperidin-4-yl)-4-(1H-imidazol-1-yl)pyridine-2-carboxamide also inhibits the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the biosynthesis of leukotrienes. In addition, N-(1-benzylpiperidin-4-yl)-4-(1H-imidazol-1-yl)pyridine-2-carboxamide has been shown to have anti-tumor activity, and has been proposed as a potential drug candidate for the treatment of cancer.

Advantages and Limitations for Lab Experiments

The advantages of using N-(1-benzylpiperidin-4-yl)-4-(1H-imidazol-1-yl)pyridine-2-carboxamide in laboratory experiments include its potency as an inhibitor of COX-2 and 5-LOX, its availability as a synthetic compound, and its relative ease of synthesis. The main limitation of using N-(1-benzylpiperidin-4-yl)-4-(1H-imidazol-1-yl)pyridine-2-carboxamide in laboratory experiments is its lack of selectivity for the target enzymes, meaning that it may also inhibit other enzymes that are not the target of the experiment.

Future Directions

Future studies of N-(1-benzylpiperidin-4-yl)-4-(1H-imidazol-1-yl)pyridine-2-carboxamide should focus on further elucidating its mechanism of action and exploring its potential therapeutic applications. In particular, further research should be conducted to explore the potential of N-(1-benzylpiperidin-4-yl)-4-(1H-imidazol-1-yl)pyridine-2-carboxamide as an anti-inflammatory and anti-cancer drug. Additionally, studies should be conducted to assess the safety and efficacy of N-(1-benzylpiperidin-4-yl)-4-(1H-imidazol-1-yl)pyridine-2-carboxamide in animal models, and to identify potential side effects or toxicities associated with its use. Furthermore, studies should be conducted to explore the potential of N-(1-benzylpiperidin-4-yl)-4-(1H-imidazol-1-yl)pyridine-2-carboxamide as a therapeutic agent for other diseases, such as neurodegenerative disorders, cardiovascular diseases, and metabolic disorders. Finally, further research should be conducted to develop more efficient and cost-effective synthesis methods for N-(1-benzylpiperidin-4-yl)-4-(1H-imidazol-1-yl)pyridine-2-carboxamide.

Synthesis Methods

N-(1-benzylpiperidin-4-yl)-4-(1H-imidazol-1-yl)pyridine-2-carboxamide can be synthesized in a two-step process, starting with the reaction of 1-benzylpiperidine and 4-(1H-imidazol-1-yl)pyridine-2-carboxylic acid. The resulting intermediate is then reacted with benzyl chloride to form the desired product. The synthetic process is relatively simple and efficient, requiring only a few steps and resulting in a high yield of the desired compound.

properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-4-imidazol-1-ylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O/c27-21(20-14-19(6-9-23-20)26-13-10-22-16-26)24-18-7-11-25(12-8-18)15-17-4-2-1-3-5-17/h1-6,9-10,13-14,16,18H,7-8,11-12,15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYGYJKCPPGLION-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=NC=CC(=C2)N3C=CN=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzylpiperidin-4-yl)-4-(1H-imidazol-1-yl)picolinamide

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